molecular formula C24H21NO3 B11334816 N-(2-methylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(2-methylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11334816
M. Wt: 371.4 g/mol
InChI Key: WAQMNSYYHGMEAN-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylphenylamine with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized and oxidized to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(2-METHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: shares similarities with other benzopyran derivatives and aromatic amides.

    2-Methoxyphenyl isocyanate: Another compound with a similar aromatic structure but different functional groups.

    4-Chloro-2-methylphenyl isocyanate: Similar in structure but contains a chlorine atom and an isocyanate group.

Uniqueness

The uniqueness of N-(2-METHYLPHENYL)-3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H21NO3/c1-15-7-9-17(10-8-15)22-14-19-13-18(11-12-20(19)24(27)28-22)23(26)25-21-6-4-3-5-16(21)2/h3-13,22H,14H2,1-2H3,(H,25,26)

InChI Key

WAQMNSYYHGMEAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4C)C(=O)O2

Origin of Product

United States

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